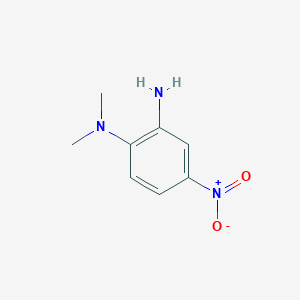

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine

描述

N~1~,N~1~-dimethyl-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C8H11N3O2. It is a derivative of benzenediamine, where the amino groups are substituted with methyl and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

属性

IUPAC Name |

1-N,1-N-dimethyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPVQLSOQDWABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413345 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-52-2 | |

| Record name | N~1~,N~1~-Dimethyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of N~1~,N~1~-Dimethyl-1,2-benzenediamine

The most direct method involves introducing a nitro group at the 4-position of the dimethyl-substituted diamine. This approach leverages nitration chemistry under controlled conditions to ensure regioselectivity.

Reaction Scheme:

$$ \text{N~1~,N~1~-Dimethyl-1,2-benzenediamine} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{N~1~,N~1~-Dimethyl-4-nitro-1,2-benzenediamine} $$

| Parameter | Value/Description | Source |

|---|---|---|

| Nitrating Agent | Concentrated HNO₃ with H₂SO₄ (catalyst) | , |

| Temperature | 0–5°C (to minimize side reactions) | |

| Yield | Variable; requires optimization | |

| Purification | Recrystallization (ethanol/water mixtures) |

- The amino groups activate the benzene ring, directing nitration to the para position relative to the 1-amino group.

- Low temperatures (0–5°C) suppress competing ortho-nitration pathways.

- Post-reaction characterization via TLC and NMR confirms regioselectivity.

Industrial-Scale Production Considerations

Industrial methods optimize reaction parameters for scalability and cost efficiency.

| Parameter | Industrial Approach | Source |

|---|---|---|

| Catalyst Use | Solid catalysts (e.g., Pd/C, Ni) for nitration | , |

| Pressure | Hydrogen gas (0.5–2.5 MPa) for reduction steps | |

| Temperature Control | Narrow reactors (150–200°C) with preheating | |

| Purification | Vacuum distillation (-0.5 to -0.1 MPa) |

- Regioselectivity : Ensuring nitration occurs exclusively at the 4-position.

- Safety : Handling nitric acid and hydrogen gas requires stringent protocols.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitration | Direct route; high regioselectivity | Requires precise temperature control | Moderate |

| Reduction | High-yield intermediates | Less relevant for nitro retention | 95% (for reduction steps) |

| Industrial Scaling | Cost-effective; continuous processes | Complex equipment; safety risks | Optimizable |

Spectroscopic and Analytical Characterization

Post-synthesis validation is critical for confirming structure and purity.

| Method | Application | Data Example | Source |

|---|---|---|---|

| ¹H/¹³C NMR | Identify methyl (δ 2.8–3.2 ppm) and aromatic (δ 6.5–8.5 ppm) protons | Methyl peak at δ 2.9 ppm | |

| IR Spectroscopy | Confirm nitro (1520 cm⁻¹ asym, 1350 cm⁻¹ sym) and amine (3300 cm⁻¹) stretches | Nitro peaks at 1520/1350 cm⁻¹ | |

| X-ray Crystallography | Resolve molecular geometry | CCDC 220700 data |

化学反应分析

Types of Reactions: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions

Major Products:

Reduction: The major product is N1,N~1~-dimethyl-1,2-benzenediamine.

Substitution: Depending on the substituent, various derivatives of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine can be formed

科学研究应用

Chemical Properties and Structure

N,N-Dimethyl-4-nitro-1,2-benzenediamine has the molecular formula C8H11N3O2 and features both nitro and amine functional groups. This structure is significant as it allows for various chemical reactions and interactions with biological systems. The compound is characterized by its yellow to brown solid appearance and a molecular weight of 181.19 g/mol.

Medicinal Chemistry

N,N-Dimethyl-4-nitro-1,2-benzenediamine is studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth through various mechanisms:

- Antitumor Activity : Studies have shown that nitroaniline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a derivative demonstrated selectivity towards malignant cells while sparing healthy cells, suggesting a targeted therapeutic application .

- Antimicrobial Properties : The compound's ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics. Research has indicated that nitroanilines can effectively combat resistant strains of bacteria .

Environmental Science

N,N-Dimethyl-4-nitro-1,2-benzenediamine is also relevant in environmental chemistry:

- Pollution Monitoring : The compound can be utilized as a marker for detecting pollution levels in water bodies due to its stability and persistence in the environment. Its degradation products can indicate the presence of hazardous substances .

- Bioremediation : Studies suggest that certain microorganisms can metabolize nitroaniline derivatives, making them useful in bioremediation strategies to detoxify contaminated environments .

Industrial Applications

In industrial settings, N,N-Dimethyl-4-nitro-1,2-benzenediamine serves several purposes:

- Dye Production : The compound is used as an intermediate in synthesizing dyes and pigments. Its vibrant color properties make it suitable for various coloring applications in textiles and plastics .

- Chemical Synthesis : It acts as a precursor in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. The ability to modify the nitro group allows for diverse chemical transformations .

Data Tables

The following table summarizes key applications of N,N-Dimethyl-4-nitro-1,2-benzenediamine across different fields:

Case Study 1: Anticancer Activity

A study conducted on a related nitroaniline compound demonstrated significant anticancer activity against HT29 colon cancer cells. The compound induced cell cycle arrest and apoptosis while sparing normal intestinal cells, highlighting its potential as a targeted cancer therapy .

Case Study 2: Environmental Monitoring

Research on the environmental impact of nitroanilines revealed their persistence in aquatic ecosystems. A study showed that N,N-Dimethyl-4-nitro-1,2-benzenediamine could serve as an effective marker for assessing water quality in industrial regions, aiding in pollution control efforts .

作用机制

The mechanism of action of N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

- N~1~,N~1~-dimethyl-4-nitrobenzene-1,3-diamine

- N~1~-methyl-4-nitrobenzene-1,2-diamine

Comparison: N1,N~1~-dimethyl-4-nitro-1,2-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .

生物活性

N,N-Dimethyl-4-nitro-1,2-benzenediamine, also known as 4-nitro-o-phenylenediamine, is a chemical compound that has garnered attention for its biological activities, particularly in the fields of toxicology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N-Dimethyl-4-nitro-1,2-benzenediamine is characterized by the following structural formula:

This compound features two amino groups and a nitro group attached to a benzene ring, which contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of N,N-dimethyl-4-nitro-1,2-benzenediamine include mutagenicity, potential carcinogenicity, and various effects on cellular systems. Below are key findings from various studies:

Mutagenicity and Carcinogenicity

- Mutagenic Effects : Studies have shown that N,N-dimethyl-4-nitro-1,2-benzenediamine is mutagenic in several test systems. It induced chromosomal aberrations in human lymphocytes and structural chromosomal changes in vitro in Chinese hamster ovary cells . Additionally, it caused dominant lethal mutations in Drosophila melanogaster .

- Carcinogenic Potential : Long-term studies on rats indicated dose-dependent increases in hepatocellular adenomas among female rats exposed to high doses of the compound . The incidence of these tumors was significantly higher compared to control groups.

Toxicological Studies

Toxicological assessments have revealed several important findings regarding the safety profile of N,N-dimethyl-4-nitro-1,2-benzenediamine:

- Acute Toxicity : The compound exhibited an LD50 of approximately 2,636 mg/kg in rats when administered orally. Dermal exposure showed an LD50 greater than 5,695 mg/kg in rabbits .

- Reproductive Toxicity : In pregnant mice, maternal weight gain was significantly reduced at higher doses (128 mg/kg/day and above), with increased resorption rates noted at doses of 224 mg/kg/day and higher .

The mechanism by which N,N-dimethyl-4-nitro-1,2-benzenediamine exerts its biological effects is primarily through metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to mutagenic effects and cellular transformation.

Metabolic Pathways

Research indicates that the compound undergoes N-acetylation and nitroreduction processes in vivo. These metabolic pathways produce various acetylated metabolites that may contribute to its biological activity .

Research Findings Summary

| Study Type | Findings |

|---|---|

| Mutagenicity Tests | Induced chromosomal aberrations and mutations in various test organisms. |

| Carcinogenic Studies | Increased incidence of liver tumors in long-term rat studies. |

| Acute Toxicity | LD50 values indicate moderate toxicity; not irritating to skin/eyes. |

| Reproductive Toxicity | Significant maternal weight loss and increased resorption at high doses. |

Case Studies

Several case studies have highlighted the implications of exposure to N,N-dimethyl-4-nitro-1,2-benzenediamine:

- Occupational Exposure : Workers in industries utilizing this compound have shown elevated risks for developing certain cancers due to prolonged exposure without adequate protective measures.

- Environmental Impact : The compound's persistence in the environment raises concerns about its bioaccumulation potential and effects on wildlife.

常见问题

Q. What are the recommended synthetic routes for preparing N¹,N¹-dimethyl-4-nitro-1,2-benzenediamine?

Methodological Answer: The synthesis typically involves nitration of the parent diamino compound. For example, nitration of N¹,N¹-dimethyl-1,2-benzenediamine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the para position. Intermediate purification via recrystallization in ethanol/water mixtures improves yield . Regioselectivity can be confirmed using TLC and NMR to ensure no ortho-nitration byproducts.

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR identifies methyl groups (δ ~2.8–3.2 ppm for N-CH₃) and aromatic protons (δ ~6.5–8.5 ppm).

- IR confirms nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amine stretches (~3300 cm⁻¹) .

- Crystallography: Single-crystal X-ray diffraction (as in ) resolves molecular geometry, bond angles, and packing interactions. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

Q. What are the solubility properties and safety protocols for handling this compound?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM) .

- Safety: Use fume hoods, nitrile gloves, and lab coats. Thermal decomposition releases toxic NOₓ and Cl⁻ vapors . Mutagenicity data (e.g., Ames test) should guide handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

Methodological Answer: Discrepancies (e.g., mp 196–201°C vs. other sources) may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to analyze thermal behavior. Recrystallize from multiple solvents (e.g., ethanol vs. acetonitrile) and compare melting points. Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational methods predict the electronic properties of N¹,N¹-dimethyl-4-nitro-1,2-benzenediamine?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electron transitions .

Q. How does the compound interact with transition metals in coordination chemistry studies?

Methodological Answer: The amine and nitro groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Synthesize complexes by refluxing the compound with metal salts in ethanol. Characterize via:

Q. What strategies mitigate side reactions during N-arylation of this compound?

Methodological Answer: Blocking reactive sites with methyl groups (e.g., N¹-methylation) prevents undesired arylation, as shown in . Use Pd-catalyzed Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) for selective coupling. Monitor reaction progress with GC-MS to optimize time/temperature .

Q. How is the compound utilized in studying biological targets like IRAK4?

Methodological Answer: Derivatives (e.g., FC-99 ) inhibit IRAK4 by binding to its kinase domain. Perform:

- Molecular docking (AutoDock Vina) to predict binding poses.

- Kinase assays (ADP-Glo™) to measure inhibition potency (IC₅₀).

- In vivo models (e.g., MRL/lpr mice) to assess therapeutic effects on autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。